molecular formula C11H15N3O4 B1343014 Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate CAS No. 92491-67-3

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate

Cat. No. B1343014
CAS RN: 92491-67-3
M. Wt: 253.25 g/mol
InChI Key: JGHNMFQIFLJPRR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate is a compound that is related to a variety of tert-butyl-substituted hydrazine derivatives. These compounds are of interest due to their potential applications in various chemical reactions and their ability to form different structures under varying conditions. The tert-butyl group is known for its steric bulk, which can influence the reactivity and stability of the molecule it is attached to.

Synthesis Analysis

The synthesis of tert-butyl-substituted hydrazine derivatives can involve multiple steps and different starting materials. For instance, the synthesis of related compounds has been reported using tert-butylhydrazine as a starting material, reacting with various other reagents under controlled conditions to yield the desired products . The Mitsunobu protocol has been utilized for converting alcohols to substituted hydrazines, indicating a versatile method for introducing the tert-butyl group into hydrazine derivatives . Additionally, intramolecular amination reactions have been promoted by potassium tert-butoxide, suggesting that tert-butyl groups can play a role in facilitating such transformations .

Molecular Structure Analysis

The molecular structure of tert-butyl-substituted compounds can be characterized using spectroscopic techniques and computational methods. For example, the crystal structure of a related compound, 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, has been determined, revealing an orthorhombic space group and specific intermolecular interactions . Computational studies, including density functional theory (DFT) and Hartree-Fock (HF) methods, have been employed to analyze the molecular structure and predict properties such as the HOMO/LUMO energy gap, which can provide insights into the reactivity of the molecule .

Chemical Reactions Analysis

Tert-butyl-substituted hydrazine derivatives can participate in a variety of chemical reactions. The reactivity of these compounds can be influenced by the presence of the tert-butyl group, which can affect the electronic and steric environment of the reactive centers. For instance, the reactivity of tetrahydropyridine derivatives with hydrazines has been studied, showing that the products formed depend on the reaction conditions and the substituents present . Moreover, the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines has been successfully achieved in the presence of potassium tert-butoxide, leading to the formation of indazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted hydrazine derivatives can be diverse and are influenced by the molecular structure. The crystal structure analysis provides information on the density and molecular dimensions, which are important for understanding the solid-state properties . Spectroscopic studies, such as FT-IR and FT-Raman, along with computational analyses, offer insights into the vibrational frequencies, bond lengths, and electron density distribution within the molecule . These studies can also reveal the stability of the molecule and its potential for non-linear optical properties, which are significant for materials science applications .

Scientific Research Applications

Synthesis and Characterization

Research has delved into the synthesis and characterization of compounds related to tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate, exploring their potential as intermediates for further chemical reactions and material development. For instance, studies on hydroxypyrazole-based ligands, which share a structural resemblance with tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate, have shown that these compounds can serve as fluorescent sensors for metal ions like Zn(II) due to their coordination and photochemical properties (Formica et al., 2018). Similarly, the reactivity of tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate derivatives with hydrazines under acidic conditions has been explored to produce hydrazones, pyrazolines, or pyridazinones, highlighting the influence of substituents on reaction outcomes (Figueroa et al., 2006).

Material Development

The development of new materials utilizing tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate derivatives has been a significant area of research. For example, novel diamine monomers derived from tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate have been used to synthesize maleimide-terminated polyimide oligomers. These oligomers exhibit excellent solder resistance and low water-absorption, suggesting their potential application in flexible copper clad laminates (Shi Yu-jie, 2009). Additionally, organosoluble and light-colored fluorinated polyimides synthesized from derivatives of tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate show promising solubility and thermal stability, which could be beneficial in electronics and aerospace industries (Yang et al., 2006).

Supramolecular Chemistry

The role of tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate derivatives in supramolecular chemistry, particularly in the formation of self-assembled structures, has also been investigated. Research on p-tert-butyl thiacalix[4]arenes functionalized with hydrazides of various acids demonstrated the ability of these compounds to form supramolecular nanosized particles. These particles can recognize metal cations and dicarboxylic acids, forming cascade or commutative three-component systems, which could have implications in nanotechnology and materials science (Yushkova et al., 2012).

properties

IUPAC Name

tert-butyl N-(4-nitroanilino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13-12-8-4-6-9(7-5-8)14(16)17/h4-7,12H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHNMFQIFLJPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618722
Record name tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(4-nitrophenyl)hydrazinecarboxylate

CAS RN

92491-67-3
Record name tert-Butyl 2-(4-nitrophenyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92491-67-3
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